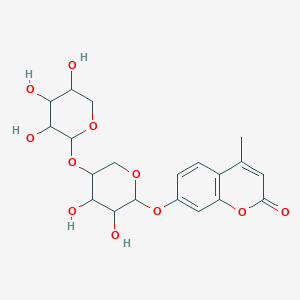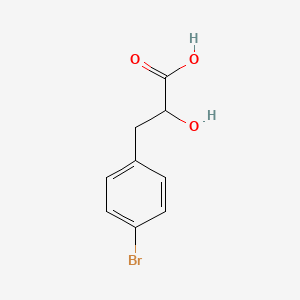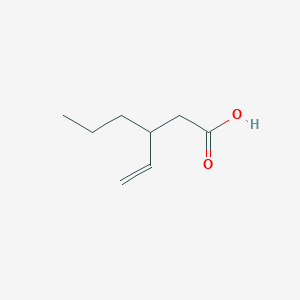
3-Ethenylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylhexanoic acid is an unsaturated fatty acid, specifically an omega-7 fatty acid. It is characterized by the presence of a vinyl group attached to the third carbon of the hexanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethenylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to yield 2-ethylhexanal, which is subsequently oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These methods are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction conditions are crucial in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethenylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the vinyl group into a carboxyl group.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to convert the vinyl group into an ethyl group.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, nucleophiles, and suitable solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
3-Ethenylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in lipid metabolism and cardiovascular health.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-ethenylhexanoic acid involves its interaction with various molecular targets and pathways. It is known to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators .
Comparaison Avec Des Composés Similaires
2-Ethylhexanoic acid: This compound is structurally similar but lacks the vinyl group.
3-Ethylhexanoic acid: Similar in structure but with an ethyl group instead of a vinyl group.
Uniqueness of 3-Ethenylhexanoic Acid: The presence of the vinyl group in this compound imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. Its potential bioactive properties also distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-ethenylhexanoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(4-2)6-8(9)10/h4,7H,2-3,5-6H2,1H3,(H,9,10) |
Clé InChI |
KZWOOKRTUFEPDG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=O)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


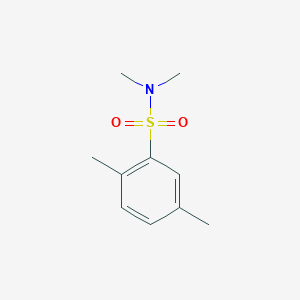
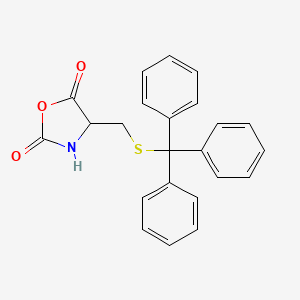
![[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15128077.png)


![(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B15128105.png)
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B15128111.png)
![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-aminopiperidine-1-carboxylate](/img/structure/B15128120.png)

![5-[5-(3,5-Dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B15128132.png)
